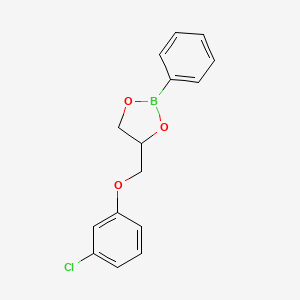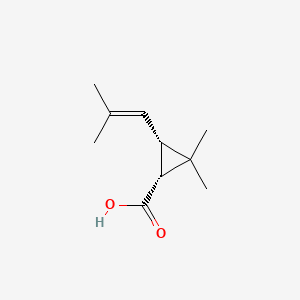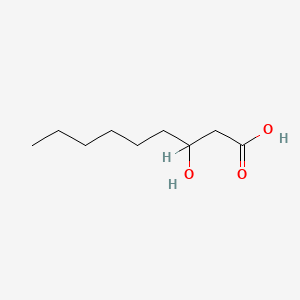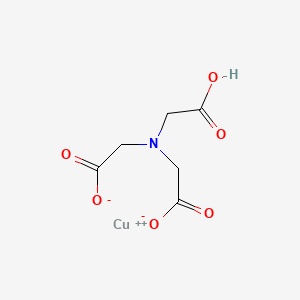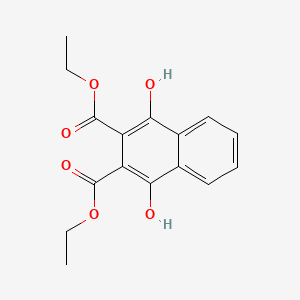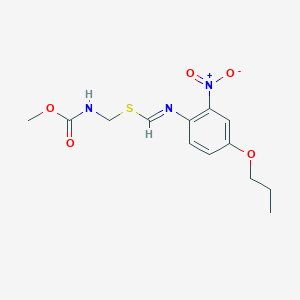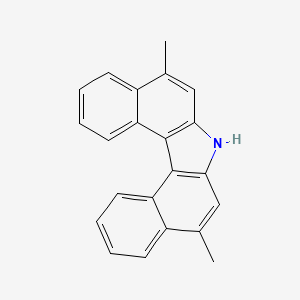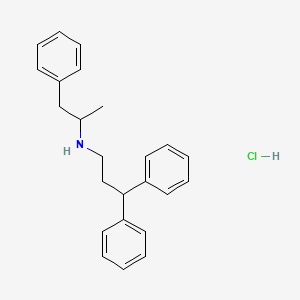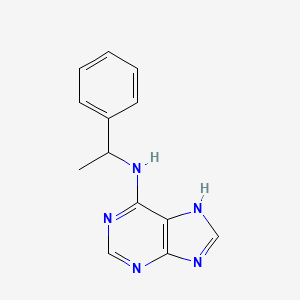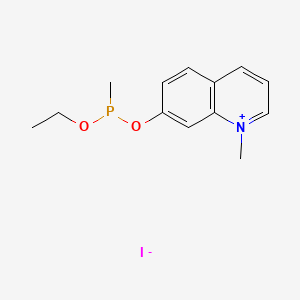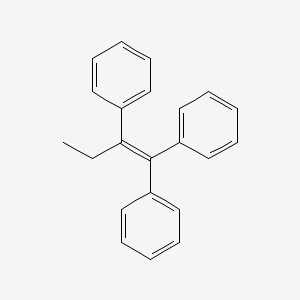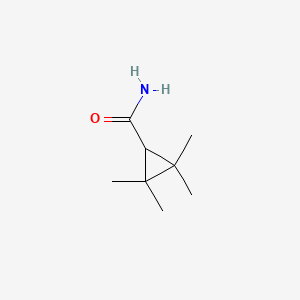
2,2,3,3-Tetramethylcyclopropanecarboxamide
説明
Synthesis Analysis
The synthesis of cyclopropane derivatives, including those similar to 2,2,3,3-Tetramethylcyclopropanecarboxamide, often involves strategies like the Sonogashira cross-coupling followed by cyclization and hydrogenation processes. For example, a method described by de Carné-Carnavalet et al. (2013) involves a copper-free Sonogashira coupling with terminal aryl- or heteroarylalkynes, leading to a variety of substituted cyclopropanes (de Carné-Carnavalet et al., 2013).
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives, including tetramethyl variants, is characterized by their highly strained cyclopropane core, which significantly influences their chemical reactivity and physical properties. The study of such molecules often utilizes computational methods to predict interactions, binding energies, and structural characteristics, as demonstrated in research on related compounds like tetracyanocyclopropane by Bauzá et al. (2016), which highlights the potential for non-covalent bonding interactions (Bauzá et al., 2016).
Chemical Reactions and Properties
Cyclopropane derivatives participate in various chemical reactions, such as [3+2] cycloadditions, which are pivotal in synthesizing complex cyclic structures. Yu et al. (2013) described a direct [3+2] radical cycloaddition of methylenecyclopropanes with elemental chalcogens, showcasing the reactivity of cyclopropane rings under thermal conditions (Yu et al., 2013).
Physical Properties Analysis
The physical properties of 2,2,3,3-Tetramethylcyclopropanecarboxamide, such as solubility, melting point, and thermal stability, are crucial for its application in material science and chemical synthesis. While specific studies on this compound may be limited, related research on polyimides derived from similar structural motifs suggests excellent thermal stability and solubility in polar solvents, as reported by Matsumoto et al. (1997), which could infer some physical characteristics of the tetramethyl derivative (Matsumoto & Kurosaki, 1997).
Chemical Properties Analysis
The chemical properties of cyclopropane derivatives, including reactivity patterns and interaction with various reagents, are a focal point of research due to their unique strained ring structure. The reaction of tetracyanocyclopropanecarboxylic acid with iodides, as studied by Kayukova et al. (2005), exemplifies the reactive nature of cyclopropane carboxylic acids towards forming complex organic structures (Kayukova et al., 2005).
科学的研究の応用
Anticonvulsant Halo Derivatives of TMCD : A study comparing the pharmacodynamics and pharmacokinetics of α-Fluoro-2,2,3,3-tetramethylcyclopropanecarboxamide (α-F-TMCD) and α-Cl-TMCD, halo derivatives of TMCD, in rodent epilepsy models showed promising results. These compounds were evaluated for their antiepileptic drug-induced teratogenicity, with α-F-TMCD also being assessed for antiallodynic and antinociceptive properties (Pessah et al., 2010).
Aromatic TMCD Derivatives and Anticonvulsant Activity : Research focused on designing, synthesizing, and evaluating aromatic tetramethylcyclopropanecarboxamide derivatives for anticonvulsant activities. One compound, N-(2,2,3,3-tetramethylcyclopropanecarboxamide)-p-phenyl-sulfonamide, emerged as a potent candidate with a significant protective index, indicating better anticonvulsant potency compared to valproic acid and zonisamide (Shimshoni et al., 2008).
Potent Anticonvulsant Derivative of Valproic Acid : Alpha-fluoro-2,2,3,3-tetramethylcyclopropanecarboxamide was found to be significantly more potent than valproic acid in anticonvulsant tests. It showed a protective index of 20 and was nonteratogenic in mice, suggesting potential as a new potent and safe CNS drug (Pessah et al., 2009).
Antiepileptic Activity of Amide Derivatives of TMCA : Amide and urea derivatives of 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA) were synthesized and evaluated for anticonvulsant activity. The study identified compounds with significant potency, indicating their potential for development as novel CNS active drugs (Sobol et al., 2004).
Pharmacokinetic Analysis of TMCD Analogues : A study investigating the pharmacokinetics and antiepileptic activity of tetramethylcyclopropane analogues of valpromide highlighted the potential of these compounds as new antiepileptics. They showed good anticonvulsant profiles in animal models and stability against biotransformation (Bialer et al., 1996).
将来の方向性
特性
IUPAC Name |
2,2,3,3-tetramethylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFAFRJZNUBKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203774 | |
| Record name | Cyclopropanecarboxamide, 2,2,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetramethylcyclopropanecarboxamide | |
CAS RN |
55265-53-7 | |
| Record name | Cyclopropanecarboxamide, 2,2,3,3-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055265537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxamide, 2,2,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Decasodium;[(2R,3S,4R,5R)-1-oxo-1-[3-[[(2R,3S,4R,5R)-2,3,4,5,6-pentasulfonatooxyhexanoyl]amino]propylamino]-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1202382.png)
![(15S,16S,18R)-16-Hydroxy-16-[(2-hydroxyethylamino)methyl]-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1202383.png)
![7-[3-[(2-Cyclohexyl-2-oxoethylidene)amino]-2,5-dioxoimidazolidin-4-yl]heptanoic acid](/img/structure/B1202385.png)
